Product packaging for Carboxyfluorescein-PEG12-NHS(Cat. No.:)

Carboxyfluorescein-PEG12-NHS

Cat. No.: B1192594
M. Wt: 1073.11
InChI Key: YRFRTDLHFRFXAJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fluorescent Probes in Biomedical Research

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. nih.gov This property allows researchers to detect and quantify specific molecules, ions, or changes in the cellular environment with high sensitivity and selectivity. hep.com.cnacs.org The use of fluorescence imaging is less invasive than many other techniques and can be applied to living cells and even whole organisms, providing real-time insights into dynamic biological events. nih.gov These probes have become indispensable in a wide array of research fields, including cell biology, neuroscience, and drug discovery, enabling the study of everything from enzyme activity and protein localization to the progression of diseases. hep.com.cnacs.org

Design Rationale of Carboxyfluorescein-PEG12-NHS for Advanced Research

The structure of this compound is a testament to rational molecular design, where each component is chosen to impart specific, desirable properties for its application in bioconjugation and labeling. dcchemicals.com This compound is a carefully constructed amalgam of a fluorophore, a spacer, and a reactive group, each playing a critical role in its function.

Fluorescein (B123965) as a Core Fluorophore for Optical Sensing

Fluorescein and its derivatives are among the most widely used fluorophores in biomedical research. nih.gov Carboxyfluorescein, a derivative of fluorescein, is selected for its bright green fluorescence and high quantum yield, making it easily detectable. mdpi.com Its excitation and emission spectra are well-characterized, and it is suitable for use with common fluorescence microscopy equipment. The choice of fluorescein as the fluorescent reporter provides the essential optical signal needed for visualization and quantification in a variety of experimental settings. nih.govmdpi.com

Polyethylene (B3416737) Glycol (PEG) Linker in Bioconjugation for Enhanced Properties

The inclusion of a Polyethylene Glycol (PEG) linker is a key feature of this compound. PEG is a hydrophilic and biocompatible polymer that offers several advantages in bioconjugation. axispharm.comprecisepeg.comsigmaaldrich.com The "PEG12" designation indicates a monodisperse PEG linker with exactly twelve repeating ethylene (B1197577) glycol units, ensuring a precise and consistent spacer length. broadpharm.comnih.gov This PEG linker serves multiple purposes:

Increased Solubility: It enhances the water solubility of the entire molecule, which is particularly beneficial when labeling biomolecules in aqueous buffers. axispharm.comprecisepeg.com

Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the fluorophore and the target molecule, which can help preserve the biological activity of the labeled molecule. precisepeg.com

Enhanced Stability: PEGylation can protect the labeled molecule from enzymatic degradation and reduce immunogenicity. precisepeg.combroadpharm.com

Minimized Nonspecific Interactions: The hydrophilic nature of PEG helps to prevent nonspecific binding of the probe to other surfaces or biomolecules. researchgate.net

A study on the development of mesoporous silica (B1680970) nanoparticle-based films for stem cell research highlighted the use of a PEG12 spacer for optimal specific interactions. nih.govacs.org

N-Hydroxysuccinimide (NHS) Ester for Selective Amine Reactivity

The N-Hydroxysuccinimide (NHS) ester is a highly reactive functional group that specifically targets primary amines (–NH2), which are found on the N-terminus of proteins and on the side chain of lysine (B10760008) residues. fiveable.metaylorandfrancis.comthermofisher.com This selective reactivity allows for the covalent attachment of the carboxyfluorescein-PEG12 moiety to proteins, antibodies, and other amine-containing biomolecules in a controlled manner. thermofisher.com The reaction between an NHS ester and a primary amine forms a stable amide bond, ensuring a permanent label. fiveable.metaylorandfrancis.com This method is widely used in creating fluorescently labeled proteins for applications such as immunoassays, fluorescence microscopy, and flow cytometry. nih.gov

Evolution of this compound in Contemporary Research Paradigms

The development of reagents like this compound reflects the broader evolution of bioconjugation chemistry and its increasing importance in sophisticated research. Early fluorescent probes were often simple fluorophores, but contemporary research demands more complex and tailored tools. The integration of a discrete PEG linker represents a significant advancement, allowing for greater control over the properties of the final conjugate. nih.gov For instance, research on linked TLR agonists has utilized PEG linkers of varying lengths, including PEG12, to study the impact of intermolecular distance on immune cell response. nih.gov Furthermore, this compound is used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), a new class of molecules for targeted protein degradation. targetmol.com The modular design of this compound allows for its application in a variety of cutting-edge research areas, from studying cell adhesion and differentiation on functionalized surfaces to the development of novel therapeutic and diagnostic agents. nih.govacs.org

FeatureDescription
Fluorophore Carboxyfluorescein
Linker 12-unit monodisperse Polyethylene Glycol (PEG)
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Primary Target Primary Amines (e.g., on lysine residues of proteins)
Bond Formed Stable Amide Bond

Properties

Molecular Formula

C52H68N2O22

Molecular Weight

1073.11

IUPAC Name

2-(3,6-dihydroxy-9H-xanthen-9-yl)-5-(41-((2,5-dioxopyrrolidin-1-yl)oxy)-41-oxo-5,8,11,14,17,20,23,26,29,32,35,38-dodecaoxa-2l2-azahentetracontanoyl)benzoate

InChI

InChI=1S/C52H69N2O22/c55-39-2-5-42-45(36-39)75-46-37-40(56)3-6-43(46)50(42)41-4-1-38(35-44(41)52(61)62)51(60)53-10-12-64-14-16-66-18-20-68-22-24-70-26-28-72-30-32-74-34-33-73-31-29-71-27-25-69-23-21-67-19-17-65-15-13-63-11-9-49(59)76-54-47(57)7-8-48(54)58/h1-6,35-37,50,55-56H,7-34H2,(H,61,62)/p-1

InChI Key

YRFRTDLHFRFXAJ-UHFFFAOYSA-M

SMILES

O=C([O-])C(C=C(C([N]CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(ON1C(CCC1=O)=O)=O)=O)C=C2)=C2C3C4=CC=C(O)C=C4OC5=C3C=CC(O)=C5

Appearance

Solid powder

Purity

>96% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carboxyfluorescein-PEG12-NHS

Origin of Product

United States

Bioconjugation Methodologies Employing Carboxyfluorescein Peg12 Nhs

Principles of NHS Ester-Mediated Amine Bioconjugation for Biomolecules

The cornerstone of Carboxyfluorescein-PEG12-NHS's utility lies in the reactivity of its NHS ester group towards primary amines. Primary amines are abundantly available on biomolecules, primarily at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. lumiprobe.comthermofisher.com This makes NHS ester chemistry a widely adopted strategy for protein and peptide labeling. thermofisher.com

Reaction Mechanism and Kinetic Considerations for Amide Bond Formation

The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. lumiprobe.comfluorofinder.com This reaction is highly efficient and proceeds under relatively mild conditions, making it suitable for use with sensitive biological molecules. nih.gov

The kinetics of this acylation reaction are significantly influenced by pH. The reaction rate is dependent on the concentration of the deprotonated, nucleophilic form of the primary amine. Since the pKa of the ε-amino group of lysine is around 10.5 and the N-terminal α-amino group is around 8.9, the reaction is typically carried out at a pH between 7.2 and 9.0. fluorofinder.comresearchgate.net At lower pH values, the amine groups are protonated and thus less nucleophilic, slowing the reaction rate. Conversely, at higher pH values, the competing hydrolysis of the NHS ester becomes more pronounced. The formation of the amide bond is considered essentially irreversible under physiological conditions, with the resulting bond being very stable. medchemexpress.com

Optimization Strategies for Conjugation Efficiency in Complex Biological Matrices

Achieving high conjugation efficiency while maintaining the biological activity of the biomolecule requires careful optimization of the reaction conditions. This is particularly crucial when working with complex biological mixtures where side reactions and reagent degradation can occur.

The pH of the reaction buffer is a critical parameter. An optimal pH range of 8.3-8.5 is often recommended for efficient labeling of primary amines with NHS esters. mdpi.com This pH represents a compromise between ensuring a sufficient concentration of deprotonated amines for reaction and minimizing the rate of NHS ester hydrolysis. Studies on the conjugation of carboxyfluorescein to bovine serum albumin (BSA) have shown that while a pH of 9.0 can yield a high degree of labeling, a lower pH of 7.4 (in PBS buffer) can also be effective, albeit requiring a longer incubation time. glenresearch.com The fluorescence of the carboxyfluorescein moiety itself is also pH-dependent, a factor to consider in the analysis of the final conjugate. researchgate.netmuni.cz

The choice of buffer system is equally important. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target biomolecule for reaction with the NHS ester. thermofisher.com Suitable non-amine buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers. lumiprobe.comthermofisher.com

pHRelative Reaction RateNHS Ester Stability (Hydrolysis)Recommended Buffer Systems
6.0 - 7.0SlowerHigherPhosphate, HEPES
7.0 - 8.0ModerateModeratePhosphate, HEPES, Bicarbonate
8.0 - 9.0FasterLowerBicarbonate, Borate

The molar ratio of the this compound probe to the biomolecule directly influences the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. A higher molar excess of the NHS ester will generally result in a higher DOL. lumiprobe.com However, excessive labeling can lead to protein aggregation, loss of biological activity, or fluorescence quenching. muni.cz

For many applications, a DOL of 1-3 is often desired. lumiprobe.com Achieving this typically requires using a molar excess of the labeling reagent. For example, an 8-fold molar excess of an NHS ester is often a good starting point for achieving a DOL of 1-3 for an average protein. lumiprobe.com In a specific experiment labeling bovine serum albumin (BSA) with a FAM NHS ester, a 6.5-fold molar excess resulted in a DOL of 1.1 when reacted at pH 9.0 for one hour. glenresearch.com The optimal ratio is empirical and depends on the specific protein, its concentration, and the desired outcome. glenresearch.combiotium.com

Molar Excess of NHS EsterTypical Degree of Labeling (DOL)Potential Outcome
1-5 foldLow (e.g., <1)Minimal labeling, may be insufficient for some applications.
5-10 foldModerate (e.g., 1-3)Often optimal for maintaining protein function and achieving good signal. lumiprobe.comglenresearch.com
>10 foldHigh (e.g., >3)Increased risk of protein aggregation, reduced activity, and fluorescence quenching. muni.czbiotium.com

The primary competing reaction in aqueous solutions is the hydrolysis of the NHS ester, which renders it inactive by converting it back to the carboxylic acid. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline. For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.

To mitigate hydrolysis, several strategies can be employed. Since many NHS ester derivatives, including those with fluorescent dyes, have limited aqueous solubility, they are often first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous protein solution. glenresearch.com This minimizes the exposure time of the NHS ester to the aqueous environment before it has a chance to react with the target amine. Working with more concentrated protein solutions also favors the desired amidation reaction over hydrolysis. thermofisher.com Reaction time and temperature are also key variables; reactions are often carried out for 1-4 hours at room temperature or overnight at 4°C to allow for sufficient conjugation while managing hydrolysis. glenresearch.com

The table below presents the hydrolysis half-lives for various PEG-NHS esters at pH 8 and 25°C. While specific data for this compound is not available, these values for structurally related compounds illustrate the influence of the linker structure on the stability of the NHS ester. It is important to note that aminolysis rates generally parallel hydrolysis rates. laysanbio.com

PEG NHS Ester Type (Symbol)Hydrolysis Half-life (minutes) at pH 8, 25°C
Succinimidyl Carboxymethylated (SCM)0.75
Succinimidyl Succinamide (SSA)3.2
mPEG2-NHS4.9
Succinimidyl Succinate (SS)9.8
Succinimidyl Propionate (SPA)16.5
Succinimidyl Glutarate (SG)17.6
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Valerate (SVA)33.6

Data adapted from Laysan Bio, Inc. laysanbio.com This data is for representative PEG-NHS esters and illustrates the variability in hydrolysis rates. The exact half-life for this compound may differ.

Covalent Labeling of Proteins and Peptides in Research

The covalent attachment of this compound to proteins and peptides facilitates a wide array of research applications. The bright fluorescence of the carboxyfluorescein moiety allows for sensitive detection in techniques such as fluorescence microscopy, flow cytometry, and fluorescence-based immunoassays. muni.czacs.org The hydrophilic PEG spacer not only improves the water solubility of the labeled biomolecule, which can be particularly beneficial for hydrophobic peptides or proteins, but it also reduces the potential for non-specific binding and aggregation. mdpi.com

Research involving the labeling of proteins such as antibodies with fluorescein-NHS has demonstrated the feasibility of generating functionally active fluorescent conjugates. For example, labeling trastuzumab and rituximab (B1143277) with fluorescein-NHS at lysine residues produced antibody-fluorophore conjugates that retained their antigen-binding capabilities. Similarly, peptides can be effectively labeled with fluorescein (B123965) derivatives to study their interactions with receptors or to track their uptake into cells. biotium.com The ability to covalently attach a stable fluorescent tag like this compound provides a robust tool for elucidating the localization, trafficking, and dynamics of proteins and peptides in biological systems.

Site-Specific Modification Strategies: N-Terminal vs. Lysine Residue Labeling

The NHS ester of this compound readily reacts with primary amines, which in proteins are found at the N-terminus (the α-amine) and on the side chain of lysine (Lys) residues (the ε-amine). thermofisher.com While this reactivity is efficient, it can lead to heterogeneous labeling, as most proteins contain multiple lysine residues. nih.gov Achieving site-specificity is crucial to preserve protein function and ensure batch-to-batch consistency.

Strategies to control the site of labeling often exploit the difference in the acidity (pKa) between the N-terminal α-amine and the lysine ε-amine. The N-terminal amine generally has a lower pKa (around 7.8–8.0) compared to the lysine side chain (around 10.5). By carefully controlling the reaction pH, it is possible to preferentially label the more nucleophilic N-terminus. Performing the conjugation reaction at a pH between 7 and 8 favors modification of the N-terminal amine. mdpi.com

However, for more precise control, other methods can be employed. One advanced strategy involves converting the NHS ester into a thioester that specifically targets an N-terminal cysteine residue, a technique that avoids labeling internal lysines. nih.govresearchgate.net This provides a highly specific, single-point attachment for the fluorescent probe.

Table 1: Comparison of N-Terminal and Lysine Labeling with this compound
ParameterN-Terminal LabelingLysine Residue Labeling
Target Amineα-amine at the polypeptide N-terminusε-amine on lysine side chains
Number of SitesTypically one per polypeptide chainMultiple, depending on protein sequence
Control MethodReaction at neutral or slightly acidic pH (7.0-8.0) to exploit pKa differencesReaction at basic pH (8.0-9.0) to deprotonate all primary amines
SpecificityCan be highly specific under controlled conditionsGenerally non-specific, leading to heterogeneous products
Potential ImpactLess likely to disrupt protein function if the N-terminus is not in an active siteHigher risk of disrupting protein structure or function due to multiple modifications

Conjugation to Antibodies for Immunological Research Applications

This compound is frequently used to label antibodies for various immunological assays, such as flow cytometry, immunofluorescence, and ELISA. cd-bioparticles.netthermofisher.com The NHS ester reacts with the primary amines on lysine residues that are abundant on the surface of antibodies, resulting in a stable, fluorescently tagged antibody. cd-bioparticles.netbiocompare.com

The long, hydrophilic PEG12 spacer is particularly advantageous in this context. It physically separates the bulky fluorescein molecule from the antibody's antigen-binding site (Fab region), which helps to preserve the antibody's binding affinity and specificity. google.com Furthermore, the PEG linker enhances the solubility of the resulting conjugate and reduces the potential for aggregation. cd-bioparticles.netthermofisher.com This process allows for the creation of highly sensitive detection reagents for identifying specific antigens in complex biological samples.

Table 2: Components of this compound in Antibody Conjugation
ComponentFunctionSignificance in Immunological Applications
CarboxyfluoresceinFluorescent reporter groupProvides a strong, detectable signal (typically green fluorescence) for visualizing and quantifying antibody binding. genscript.com
PEG12 SpacerFlexible, hydrophilic linkerIncreases conjugate solubility, reduces aggregation, and minimizes steric hindrance to maintain antibody function. cd-bioparticles.netmdpi.com
NHS EsterAmine-reactive groupForms a stable, covalent amide bond with primary amines (lysine residues) on the antibody. thermofisher.com

Integration within Solid-Phase Peptide Synthesis and Post-Synthetic Modification Protocols

This compound can be incorporated into peptides both during and after solid-phase peptide synthesis (SPPS). nih.govresearchgate.net SPPS is an automated process for building peptides by sequentially adding amino acids to a growing chain anchored to a solid resin support. luxembourg-bio.comnih.gov

On-Resin Labeling: After the full peptide sequence has been assembled on the resin, the N-terminal protecting group (e.g., Fmoc) is removed, exposing a single primary amine. This compound can then be coupled directly to this N-terminal amine before the peptide is cleaved from the resin. researchgate.net This approach ensures site-specific labeling at the N-terminus.

Post-Synthetic Modification: Alternatively, a peptide can be synthesized, cleaved from the resin, and purified. The purified peptide is then dissolved in a suitable buffer, and this compound is added to the solution to react with the N-terminal amine or other targeted amine-containing residues. acs.org This method is useful for labeling peptides that may be sensitive to the on-resin coupling conditions or when labeling a site other than the N-terminus is desired.

Table 3: Comparison of Peptide Labeling Strategies
StrategyDescriptionAdvantagesConsiderations
On-Resin ModificationThe fluorescent label is coupled to the peptide while it is still attached to the solid support after synthesis is complete.- Ensures site-specific N-terminal labeling.
  • Excess reagents are easily washed away. luxembourg-bio.com
  • - Requires compatibility of the dye with cleavage conditions.
  • May require a larger excess of the labeling reagent. nih.gov
  • Post-Synthetic (Solution) ModificationThe peptide is first synthesized, cleaved, and purified, then labeled in a solution-phase reaction.- More versatile for labeling various sites.
  • Allows for precise stoichiometry control.
  • - Requires an additional purification step after labeling.
  • Risk of non-specific labeling if the peptide has multiple amines.
  • Integration into Nanomaterials and Surface Functionalization

    The properties of this compound make it an excellent reagent for imparting fluorescence to various nanomaterials and surfaces for applications in bioimaging, sensing, and drug delivery.

    Covalent Attachment to Diverse Nanoparticle Platforms (e.g., Polymeric, Inorganic)

    Nanoparticles, including polymeric nanoparticles (e.g., PLGA, chitosan) and inorganic nanoparticles (e.g., gold, iron oxide, silica), can be functionalized with fluorescent labels for tracking and detection. nih.govnih.govmdpi.com The general strategy involves first modifying the nanoparticle surface to introduce primary amine groups. These amine-functionalized nanoparticles can then be covalently linked to this compound. nih.gov

    For example, silica (B1680970) nanoparticles can be treated with an amino-silane like (3-aminopropyl)triethoxysilane (APTES) to coat their surface with amines. acs.org Similarly, polymeric nanoparticles can be synthesized from polymers containing amine groups or treated with reagents to introduce them. mdpi.com The subsequent reaction with this compound results in a stable, fluorescently labeled nanoparticle where the PEG linker provides a hydrophilic shell, improving colloidal stability in physiological media and reducing non-specific interactions. nih.govnih.gov

    Table 4: Functionalization of Nanoparticle Platforms
    Nanoparticle TypeAmine Functionalization MethodExample Application
    Polymeric (e.g., Chitosan)Utilizes inherent amine groups in the polymer backbone or chemical modification. mdpi.comFluorescently labeled drug delivery vehicles for imaging studies.
    Inorganic (e.g., Silica)Surface treatment with amino-silane reagents (e.g., APTES). acs.orgCore-shell nanoparticles for integrated diagnostics and therapy. google.com
    Inorganic (e.g., Iron Oxide)Coating with amine-containing polymers or silanes. nih.govDual-modality imaging probes (MRI and fluorescence). nih.gov
    Inorganic (e.g., Gold)Modification of a stabilizing layer (e.g., citrate) with an amine-thiol linker. aip.orgProbes for biosensing and cellular uptake studies.

    Surface Modification of Biosensors and Biomedical Devices for Enhanced Detection

    The covalent immobilization of fluorescent molecules is fundamental to the development of many biosensors and functionalized biomedical devices. Surfaces made of materials like glass, silicon, or certain polymers can be modified to attach this compound. unirioja.esnih.gov A common method involves first treating the surface with an amino-silane to create an amine-reactive layer. unirioja.es

    Functionalization of Liposomes and Micelles for Research Applications

    The covalent attachment of fluorescent probes to nanocarriers such as liposomes and micelles is a fundamental technique for their visualization and tracking in biological systems. This compound is a specialized reagent designed for this purpose, combining a fluorescent reporter (Carboxyfluorescein), a hydrophilic spacer (PEG12), and an amine-reactive group (N-Hydroxysuccinimide ester) into a single molecule. This structure allows for the stable, covalent labeling of lipid-based and polymer-based nanoparticles, facilitating a wide range of research applications, from cellular uptake studies to biodistribution analysis.

    The core of its functionality lies in the N-Hydroxysuccinimide (NHS) ester group. NHS esters are highly reactive towards primary aliphatic amines (-NH2), forming a stable and irreversible amide bond under mild pH conditions (typically pH 7-9). thermofisher.comnih.gov The polyethylene (B3416737) glycol (PEG) linker, consisting of 12 ethylene (B1197577) glycol units, serves two primary roles: it increases the aqueous solubility of the otherwise hydrophobic carboxyfluorescein molecule and acts as a flexible spacer, minimizing potential steric hindrance and quenching interactions between the fluorophore and the nanoparticle surface. researchgate.net

    Functionalization of Liposomes

    Liposomes can be fluorescently labeled with this compound using two primary strategies: the incorporation of a pre-conjugated lipid during vesicle formation or the post-insertion of a fluorescent lipid-PEG conjugate into pre-formed liposomes.

    Method 1: Incorporation of a Conjugated Phospholipid In this approach, a phospholipid containing a primary amine, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), is first conjugated with this compound. The reaction involves the nucleophilic attack of the amine group on the NHS ester, resulting in the formation of a stable Carboxyfluorescein-PEG12-DSPE conjugate. This fluorescent lipid is then mixed with the other bulk structural lipids (e.g., HSPC, cholesterol) in a defined molar ratio prior to the liposome (B1194612) formation process (e.g., thin-film hydration followed by extrusion). The resulting liposomes will have the fluorescent probe stably integrated within their lipid bilayer, with the carboxyfluorescein moiety displayed on the surface at the end of the PEG chain.

    Method 2: Post-Insertion Labeling Post-insertion is a valuable technique for labeling previously manufactured liposomes without altering their original composition or encapsulated contents. encapsula.commdpi.com In this method, a Carboxyfluorescein-PEG12-DSPE conjugate is first prepared and dispersed in an aqueous buffer to form micelles. These micelles are then incubated with a suspension of pre-formed, plain liposomes. mdpi.comencapsula.com During incubation, typically at a temperature above the phase transition temperature (Tm) of the liposome's lipids, the Carboxyfluorescein-PEG12-DSPE molecules spontaneously transfer from the micelles and insert themselves into the outer leaflet of the liposomal bilayer. mdpi.com This process is driven by the thermodynamic stability gained from incorporating the hydrophobic DSPE anchor into the lipid membrane. The process allows for controlled surface modification and has been shown to be effective for grafting various PEGylated molecules onto liposome surfaces. mdpi.com

    The successful functionalization of liposomes with such PEGylated fluorescent probes can lead to slight changes in their physicochemical properties, which are important to characterize.

    FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
    Plain Liposomes115.4 ± 3.20.09 ± 0.02-35.8 ± 4.5 mdpi.com
    PEGylated-Liposomes (Post-Insertion)124.1 ± 2.90.11 ± 0.03-21.3 ± 3.7 mdpi.com

    Data adapted from a study on post-insertion of a PEGylated lipopolymer into preformed liposomes, showing typical changes in physicochemical properties. mdpi.com The values represent hypothetical data for a Carboxyfluorescein-PEG12 conjugate based on these findings.

    Functionalization of Micelles

    Micelles used in research are typically formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. To create fluorescent micelles using this compound, a block copolymer containing a reactive primary amine must be used.

    A common strategy involves using a block copolymer such as poly(ethylene glycol)-b-poly(L-lysine) (PEG-b-PLys). The lysine block provides multiple primary amine groups on its side chains that are available for conjugation. The PEG-b-PLys copolymer is dissolved in a suitable buffer, and this compound is added, allowing the NHS ester to react with the amine groups of the lysine residues.

    After the conjugation reaction and subsequent purification to remove unreacted dye, the resulting fluorescently-labeled block copolymer, PEG-b-P(Lys-conj-PEG12-Carboxyfluorescein), can self-assemble into micelles. In these structures, the hydrophobic core is formed by the polylysine (B1216035) block (often rendered more hydrophobic by the attached dye), while the hydrophilic PEG block forms the outer corona. This method has been successfully applied to create fluorescently labeled micelles for tracking their biodistribution and cellular uptake. nih.govtandfonline.com Studies have utilized similar chemistries to label copolymers with fluorescein isothiocyanate (FITC) to investigate the in vivo behavior of mixed-shell micelles. nih.govtandfonline.com

    Micelle FormulationHydrodynamic Diameter (D_h, nm)Polydispersity (Mw/Mn)Zeta Potential (mV)Reference
    Unlabeled PIC Micelles75.31.08-4.1 ± 0.5 nih.gov
    FITC-Labeled PIC Micelles78.11.09-4.5 ± 0.7 nih.gov

    The resulting fluorescently labeled liposomes and micelles are critical tools for research, enabling detailed investigation of nanocarrier-cell interactions, trafficking pathways, and accumulation in target tissues through methods like fluorescence microscopy and flow cytometry. nih.govnih.gov

    Advanced Research Applications of Carboxyfluorescein Peg12 Nhs As a Molecular Tool

    Cellular and Subcellular Imaging Research Modalities

    The bright fluorescence and reactive nature of Carboxyfluorescein-PEG12-NHS make it highly suitable for a variety of cellular imaging techniques. Its utility stems from the properties of the fluorescein (B123965) fluorophore, which has an excitation maximum that closely matches the 488 nm spectral line of common argon-ion lasers used in many imaging instruments. empbiotech.com

    This compound is extensively used to label antibodies and proteins for various fluorescence microscopy applications. empbiotech.comthermofisher.com In confocal microscopy, the strong fluorescence signal of carboxyfluorescein allows for high-contrast imaging of specific structures within thick specimens by eliminating out-of-focus light.

    In the realm of super-resolution microscopy, which bypasses the diffraction limit of light, NHS-ester fluorescent dyes are used for high-density, uniform labeling of cell surface proteins. nih.gov This enables the visualization of previously unseen details of membrane topology and dynamic cell-cell interactions. nih.gov Techniques like Photoactivated Localization Microscopy (PALM) rely on the precise localization of individual fluorophores to construct images with resolutions in the tens of nanometers. nih.gov

    Total Internal Reflection Fluorescence (TIRF) microscopy is another technique that benefits from molecules labeled with this compound. TIRF microscopy selectively excites fluorophores in a very thin region, typically less than 100 nanometers, near the interface of the cell and the glass coverslip. nih.govnih.gov This dramatically reduces background fluorescence from the rest of the cell, making it ideal for imaging processes at or near the plasma membrane, such as receptor endocytosis, vesicle trafficking, and focal adhesions. nih.govnews-medical.net

    Table 1: Application of Carboxyfluorescein-Labeled Probes in Advanced Microscopy

    Microscopy TechniquePrincipleRole of this compoundResearch Focus
    Confocal Microscopy Uses a pinhole to reject out-of-focus light, enabling optical sectioning.Provides a strong, stable fluorescence signal when excited by a 488 nm laser. empbiotech.com3D imaging of labeled organelles and proteins within cells.
    Super-Resolution Microscopy Overcomes the diffraction limit of light to achieve nanoscale resolution.Enables high-density covalent labeling of proteins for single-molecule localization. nih.govVisualizing nano-scale organization of protein complexes and membrane structures. nih.govnih.gov
    TIRF Microscopy Excites fluorophores only in a thin layer near the coverslip. nih.govLabels molecules at or near the plasma membrane for high-contrast imaging.Studying dynamic events at the cell surface, such as endocytosis and exocytosis. nih.govnews-medical.net

    Flow cytometry is a technology used to analyze the physical and chemical characteristics of particles and cells as they pass through a laser beam. sysmex-europe.com The use of fluorescent markers is central to this technique. Fluorescein and its derivatives are predominant fluorophores for flow cytometry because their excitation and emission spectra are well-suited for standard instrument configurations. empbiotech.com

    This compound can be used to label antibodies for immunophenotyping or to directly label cells or particles. A closely related compound, 5'-carboxyfluorescein succinidyl ester (CFSE), is used to track and quantify cellular processes. For example, researchers have used CFSE to stain the obligate intracellular bacteria Lawsonia intracellularis prior to infecting a cell culture. nih.gov Using flow cytometry, they were able to quantify the percentage of cells that had taken up the fluorescently labeled bacteria, providing a robust method for studying bacterial invasion. nih.gov This approach can also be combined with fluorescent-activated cell sorting (FACS) to isolate infected cells for further analysis. nih.gov

    Table 2: Example Research Finding in Flow Cytometry

    Study FocusMethodFinding
    Quantifying bacterial invasionL. intracellularis was labeled with 5-carboxyfluorescein (B1664652) succinidyl ester (CFSE) and incubated with McCoy cells. nih.govFlow cytometry successfully quantified the population of cells that became fluorescent, indicating bacterial uptake. nih.gov
    Effect of antibodies on invasionLabeled bacteria were introduced to cells in the presence of hyperimmune serum. nih.govThe serum was found to augment, rather than block, the invasion of the bacteria into the host cells. nih.gov

    Visualizing molecular and cellular events as they happen in living cells provides crucial insights into biological function. revvity.com The rapid and covalent nature of the NHS-ester reaction allows for efficient labeling of live cell surface proteins, enabling the tracking of dynamic processes in real time. nih.gov This has been used to capture transient accumulations of membrane proteins at points of cell-cell contact and to observe their migration patterns. nih.gov

    A critical factor in long-term live-cell imaging is the photostability of the fluorophore. While fluorescein is a bright and widely used dye, it can be susceptible to photobleaching (fading upon prolonged light exposure) compared to other advanced probes like quantum dots or certain conjugated polymers. 20.210.105 Researchers must consider this property when designing experiments that require long-term or high-intensity illumination. Despite this, the ability to create specific, covalently labeled probes for wash-free imaging of endogenous proteins makes reagents like this compound valuable for studying the dynamics of cell-surface proteins. nih.gov

    Probing Biomolecular Interactions and Intracellular Dynamics

    Beyond static imaging, this compound is a key reagent for designing probes to study the complex and dynamic interactions between molecules within a cell.

    Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring the distance between two molecules on a scale of 1-10 nanometers. utoronto.ca It occurs when an excited "donor" fluorophore transfers energy to a nearby "acceptor" fluorophore. nih.gov This energy transfer is highly dependent on the distance and orientation between the two dyes. utoronto.ca

    In a typical FRET experiment to study a protein-protein interaction, one protein is labeled with a donor fluorophore and its potential binding partner is labeled with an acceptor. Carboxyfluorescein can serve as a donor or acceptor in various FRET pairs. Using this compound, a researcher can covalently label their first protein of interest. If this protein interacts with its partner (labeled with a suitable FRET partner dye), bringing the two fluorophores into close proximity, a FRET signal can be detected. nih.gov This provides direct evidence of the interaction occurring within a living cell. utoronto.ca

    Table 3: Carboxyfluorescein as a FRET Partner

    FRET RoleExample Partner FluorophoreExcitation (nm)Emission (nm)
    DonorTetramethylrhodamine (TMR)~495 (Carboxyfluorescein)~575 (TMR)
    AcceptorCyan Fluorescent Protein (CFP)~430 (CFP)~520 (Carboxyfluorescein)

    Understanding how molecules, nanoparticles, and potential drug candidates enter cells is fundamental to cell biology and pharmacology. Fluorescent labeling is a primary method for tracking these processes. By labeling a molecule of interest with this compound, researchers can visualize its journey into and within a cell.

    Detailed studies have used fluorescently labeled nanoparticles to dissect cellular uptake pathways. nih.gov By observing the internalization of these particles in the presence of various pharmacological inhibitors, specific mechanisms can be identified. For example, inhibition of uptake by genistein (B1671435) suggests an entry route mediated by caveolae. nih.gov Once inside the cell, the fluorescent cargo can be tracked to its final destination. Co-localization studies, using other fluorescent markers for specific organelles like lysosomes or endosomes, reveal the trafficking pathways and ultimate fate of the internalized molecule. nih.gov Such experiments have shown that nanoparticles can be taken up via macropinocytosis and subsequently trafficked to lysosomes. nih.gov

    Quantitative Analysis of Receptor-Ligand Binding Kinetics and Specificity

    This compound serves as a valuable tool for the quantitative analysis of receptor-ligand binding kinetics and specificity through the creation of fluorescently labeled ligands. creative-bioarray.com Traditional methods often rely on radioligands, which, despite their high sensitivity, pose safety risks and generate radioactive waste. celtarys.comceltarys.com Fluorescence-based assays offer a safer and more versatile alternative, enabling real-time visualization and a deeper understanding of receptor localization and function. creative-bioarray.comceltarys.com

    The core principle involves conjugating the carboxyfluorescein moiety of the compound to a ligand of interest via the NHS ester, which reacts with primary amines on the ligand. nih.gov This creates a fluorescent version of the ligand that can be used in various biophysical techniques to study its interaction with a target receptor. nih.gov Fluorescence spectroscopy can provide critical information about the binding process, including kinetic aspects that are difficult to obtain from static methods like X-ray crystallography. creative-bioarray.com

    Several fluorescence-based techniques are employed for this purpose:

    Fluorescence Polarization (FP): This method is particularly well-suited for high-throughput screening. nih.gov It measures the change in the polarization of emitted light when a small fluorescent ligand binds to a larger receptor molecule. The slower tumbling of the receptor-ligand complex results in a higher polarization value, which can be used to determine binding affinity (Kd) and inhibition constants (Ki) in competition assays. nih.govut.ee

    Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can monitor the binding of a fluorescently labeled ligand to a receptor that is also fluorescently tagged (often with a fluorescent protein). nih.gov The efficiency of energy transfer between the two fluorophores is highly dependent on their proximity (1-10 nm), allowing for precise measurements of binding events and kinetics without the need to separate bound from unbound ligand. nih.gov

    Live-Cell Microscopy: By using fluorescent ligands, researchers can directly visualize and quantify binding to receptors on the surface of live cells. ut.eenih.gov This approach provides a more physiologically relevant context compared to assays using cell membranes or purified receptors. nih.gov Automated microscopy and machine learning-based image analysis can be used for high-throughput quantification of ligand binding. ut.eenih.gov

    The data generated from these assays allow for the detailed characterization of ligand-receptor interactions, providing insights into the affinity, specificity, and kinetics (kon and koff rates) of the binding event.

    Table 1: Comparison of Techniques for Receptor-Ligand Binding Analysis

    Technique Principle Key Parameters Measured Advantages
    Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescent ligand upon binding to a receptor. nih.gov Kd, Ki Homogeneous assay, suitable for high-throughput screening. nih.gov
    Fluorescence Resonance Energy Transfer (FRET) Measures non-radiative energy transfer between a donor and acceptor fluorophore on the ligand and receptor. nih.gov Binding kinetics, proximity Allows for real-time kinetic measurements in a "no-wash" format. nih.gov
    Live-Cell Imaging Direct visualization and quantification of fluorescent ligand binding to receptors on intact cells. nih.gov Ligand affinity, receptor localization Provides data in a more native biological environment. ut.eenih.gov
    Radioligand Binding Measures the binding of a radioactively labeled ligand to its receptor. celtarys.comceltarys.com Bmax, Kd, Ki High sensitivity and well-established methodology. celtarys.com

    Development of Targeted Delivery Systems in Preclinical Research

    Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. nih.gov A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. medchemexpress.com The incorporation of a fluorescent dye into the PROTAC structure creates a "theranostic" agent that allows for both therapy (protein degradation) and diagnosis (imaging). nih.govacs.org

    This compound is particularly well-suited for this application. medchemexpress.com The carboxyfluorescein component provides the fluorescent signal, while the PEG12 chain serves as a flexible, hydrophilic linker connecting the fluorophore to one of the PROTAC's ligands. The NHS ester group facilitates the covalent attachment to an amine group on the PROTAC molecule.

    The ability to visualize PROTACs in real-time within living cells is a significant advancement, as it helps to address long-standing challenges in monitoring and understanding the protein degradation process. nih.gov Fluorescently tagged PROTACs enable researchers to:

    Track Cellular Uptake and Distribution: Visualize the entry of the PROTAC into cells and its localization within different cellular compartments.

    Monitor Target Engagement: Observe the interaction between the PROTAC, the target protein, and the E3 ligase, often through techniques like Bioluminescence Resonance Energy Transfer (BRET). scientistlive.com

    Visualize Protein Degradation: Directly observe the reduction in the fluorescent signal of a tagged target protein or use environmentally sensitive fluorescent PROTACs that change their fluorescence upon binding and inducing degradation. acs.org

    The development of fluorescent PROTACs provides a powerful tool for optimizing their design, understanding their mechanism of action, and accelerating their clinical development. nih.govresearchgate.netbmglabtech.com

    Table 2: Examples of Fluorescently-Tracked PROTACs in Preclinical Research

    Fluorescent PROTAC Target Protein E3 Ligase Ligand Fluorescent Properties Key Finding
    Compound A3 Estrogen Receptor α (ERα) VHL Emission: 582 nm, Stokes Shift: 116 nm Enabled real-time, in situ tracking of ERα degradation in MCF-7 cells. nih.gov
    Compound B4 Nicotinamide phosphoribosyltransferase (NAMPT) VHL Environmentally sensitive fluorescence Efficiently degraded NAMPT (DC50 = 8.4 nM) and allowed for visualization of the degradation process. acs.org

    Nanotechnology-based drug delivery systems (nano-DDS) are designed to improve the efficacy and safety of therapeutic agents. tandfonline.comnih.gov A critical aspect of developing these systems is understanding their behavior in biological environments, including their circulation time, biodistribution, and cellular uptake. nih.govnih.gov Fluorescent labeling of nanocarriers is a simple and non-invasive strategy to track their fate in vitro and in vivo. nih.gov

    This compound is an effective reagent for fluorescently labeling nanocarriers. The NHS ester allows for covalent conjugation to amine groups on the surface of various nanoparticles, such as those made from lipids, polymers, or gold. utoronto.ca The PEG12 linker provides several advantages:

    Steric Stabilization: The polyethylene (B3416737) glycol chain can help to prevent the aggregation of nanoparticles. aph-hsps.hu

    Reduced Immune Recognition: PEGylation is known to "hide" nanoparticles from the immune system, potentially prolonging their circulation time. aph-hsps.hu

    Hydrophilicity: The hydrophilic nature of PEG can improve the solubility and stability of the nanocarrier in aqueous environments. aph-hsps.hu

    By labeling nanocarriers with this compound, researchers can use fluorescence imaging techniques to monitor their journey through the body or into cells. tandfonline.com This allows for the quantitative analysis of the delivery process, providing insights that are essential for the rational design and optimization of nano-DDS. tandfonline.comnih.gov For example, dual-fluorescent nanoparticles, where both the carrier and the drug payload are labeled with different fluorophores, can be used to study the drug release process from the carrier. tandfonline.comdovepress.com

    Table 3: Applications of Fluorescently Labeled Nanocarriers

    Nanocarrier Type Fluorescent Labeling Strategy Monitored Parameter Research Goal
    Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles Polymer backbone labeled with Rhodamine B; cargo (Coumarin 6) encapsulated. tandfonline.comdovepress.com Carrier and cargo trafficking To visualize and quantify the intracellular behavior of both the nanocarrier and its payload. tandfonline.comdovepress.com
    PEGylated Gold Nanoparticles (GNPs) Amine-terminated PEG on GNP surface conjugated with NHS-activated fluorophores. utoronto.ca Biodistribution To rapidly characterize the size-dependent biodistribution of nanoparticles in tumor models. utoronto.ca
    Prussian Blue Nanoparticles (PBNPs) Fluorescently labeled and then PEGylated. aph-hsps.hu In vivo distribution To follow the particles in vivo and gather information about their properties within the body. aph-hsps.hu

    Targeted fluorescent probes are designed to specifically bind to and illuminate particular molecules or cell types, making them invaluable tools in diagnostics and bio-imaging. nih.gov Aptamers (short, single-stranded DNA or RNA molecules) and peptides can be selected or designed to bind with high affinity and specificity to a wide range of targets, including proteins, cells, and small molecules. addgene.org

    This compound facilitates the creation of such targeted probes. The NHS ester group readily reacts with primary amine groups that can be incorporated into the structure of synthetic aptamers or peptides, covalently attaching the carboxyfluorescein-PEG12 moiety. nih.govsb-peptide.comprotocols.io This process yields a probe that combines the targeting specificity of the aptamer or peptide with the bright fluorescence of carboxyfluorescein.

    The PEG12 linker can be beneficial in these constructs by providing spatial separation between the fluorophore and the targeting molecule, which can help to prevent the dye from interfering with the binding interaction. celtarys.com

    Applications of these targeted fluorescent probes are diverse and include:

    Cell Imaging and Sorting: Fluorescently labeled aptamers or peptides can be used to identify and visualize specific cell types that express the target molecule on their surface. nih.gov

    In Vivo Imaging: Probes labeled with near-infrared fluorophores can be used for deep-tissue imaging in animal models. nih.gov

    Biosensing: The binding of the aptamer or peptide to its target can induce a conformational change that alters the fluorescence signal, forming the basis of a biosensor. nih.gov

    Table 4: Examples of Aptamer- and Peptide-Based Fluorescent Probes

    Targeting Moiety Target Labeling Chemistry Application
    DNA Aptamer (S6) A549 lung carcinoma cells Labeled with Cy5 In vivo fluorescence imaging to identify A549 carcinoma. nih.gov
    DNA Aptamer Thrombin Labeled with a fluorophore and quencher "Signal-on" biosensor for thrombin detection. nih.gov
    Peptide Histamine H1 Receptor Amide coupling with NHS esters Development of high-affinity fluorescent ligands for receptor studies.

    Biosensor and Diagnostic Assay Development Methodologies

    Immunofluorescence is a powerful technique that uses fluorescently labeled antibodies to detect and visualize specific antigens in biological samples. ibidi.commicrobeonline.commicrobenotes.com this compound can be used to create these fluorescent antibody conjugates by reacting the NHS ester with primary amines on the antibody molecules. nih.gov These fluorescently labeled antibodies can significantly enhance traditional immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western Blotting.

    Western Blotting: In traditional Western blotting, detection relies on chemiluminescent or colorimetric substrates that are acted upon by an enzyme (like HRP) conjugated to a secondary antibody. researchgate.net Fluorescent Western blotting offers several advantages over these methods. biocompare.com By using a secondary antibody labeled with a fluorophore like carboxyfluorescein, a direct, light-based signal is generated. biocompare.comthermofisher.com

    Key enhancements include:

    Multiplexing: The ability to use multiple antibodies, each labeled with a different colored fluorophore, to detect several proteins on the same blot simultaneously. biocompare.comthermofisher.comabcam.com This improves efficiency and allows for the direct comparison of a protein of interest to a loading control on the same blot. abcam.com

    Improved Quantification: Fluorescent signals are generally more stable and have a wider linear dynamic range than chemiluminescent signals, leading to more accurate protein quantification. biocompare.comabcam.com

    Archiving: The fluorescent signal is more stable over time, allowing blots to be stored and re-imaged later. biocompare.com

    ELISA: Similarly, in a fluorescent ELISA, the enzyme-conjugated secondary antibody is replaced with a fluorophore-conjugated one. The amount of bound antibody is then quantified by measuring the fluorescence intensity, which is directly proportional to the amount of antigen in the sample. This can offer increased sensitivity and a broader detection range compared to some colorimetric substrates. rockland.com

    Table 5: Comparison of Detection Methods in Western Blotting

    Feature Chemiluminescent Detection Fluorescent Detection
    Signal Generation Enzyme-substrate reaction produces transient light. thermofisher.com Stable light emission from a fluorophore upon excitation. biocompare.com
    Quantification Narrow dynamic range, signal can saturate quickly. Wide linear dynamic range, better for quantification. biocompare.comabcam.com
    Multiplexing Difficult; requires stripping and reprobing. Straightforward; use antibodies with different fluorophores. thermofisher.comabcam.com
    Sensitivity Can be extremely high, but depends on the substrate. Historically less sensitive, but new fluorophores and imagers have improved performance. thermofisher.com
    Archiving Signal is transient and fades over time. Signal is stable, allowing for re-imaging. biocompare.com

    High-Throughput Screening Methodologies for Biological Activity Assessment

    This compound serves as a critical molecular tool in the development of robust high-throughput screening (HTS) assays designed to assess biological activity. Its unique structure, combining a highly fluorescent reporter (carboxyfluorescein), a flexible and hydrophilic spacer (PEG12), and a reactive group for covalent conjugation (NHS ester), makes it exceptionally well-suited for creating specific probes, particularly for enzymatic assays.

    The primary application of this compound in HTS is in the construction of fluorescently labeled substrates for enzymes, especially proteases. In this methodology, the compound is used to covalently label a peptide or protein substrate on a primary amine, such as the N-terminus or the side chain of a lysine (B10760008) residue. The resulting fluorescently tagged substrate is then introduced into an assay system containing the enzyme of interest.

    The general principle of these assays revolves around detecting a change in the fluorescent signal upon enzymatic modification of the substrate. For instance, in a typical protease HTS assay, the fluorescently labeled peptide substrate might be immobilized on a surface. When the protease cleaves the peptide at a specific recognition site, a smaller, fluorescently labeled fragment is released into the solution. The increase in fluorescence in the solution can be measured over time using plate readers, allowing for the rapid screening of large libraries of potential enzyme inhibitors or activators. The presence of an inhibitor would result in a lower rate of fluorescence increase compared to a control, while an activator might enhance it.

    Detailed research findings have demonstrated the advantages of incorporating a PEG linker, such as the PEG12 chain in this compound, in these HTS assays. A study involving the immobilization of a fluorescently labeled pentapeptide substrate (CF-GRMLG) for the protease trypsin showed that the inclusion of a PEG linker significantly enhances the efficiency and sensitivity of the assay. nih.gov The hydrophilic and flexible nature of the PEG chain acts as a spacer, distancing the peptide substrate from the surface of the assay plate. This separation minimizes steric hindrance, making the peptide's cleavage site more accessible to the enzyme. nih.gov

    The improved accessibility leads to a more efficient enzymatic reaction, which is crucial for the sensitivity and reliability of an HTS assay. In the aforementioned study, the peptide immobilized via a PEG linker showed a quantitative yield of enzymatic hydrolysis, whereas the directly immobilized peptide did not. nih.gov This enhanced performance directly translates to a better signal-to-noise ratio and a more robust screening platform for identifying compounds that modulate enzyme activity.

    The data below, derived from research on protease activity detection, illustrates the impact of the PEG linker on assay performance.

    Table 1: Comparison of Enzymatic Assay Performance with and without PEG Linker

    Parameter Direct Immobilization (No PEG) Immobilization via PEG Linker
    Peptide Substrate CF-GRMLG CF-PEG-GRMLG
    Enzyme Trypsin Trypsin
    Relative Peptide Capacity on Surface Lower Higher
    Enzymatic Hydrolysis Yield Incomplete Quantitative
    Assay Sensitivity Lower Higher

    | Enzyme Accessibility | Sterically Hindered | Improved |

    The use of carboxyfluorescein as the fluorophore is also advantageous. It is a well-characterized dye with high quantum yield and absorption maxima that align well with common excitation sources used in HTS instrumentation, such as the 488 nm laser line. nih.govnih.gov This ensures a strong and detectable signal, which is fundamental for the miniaturized and rapid-readout formats of HTS. The development of improved 5-carboxyfluorescein-based substrates has been shown to create HTS assays that are less susceptible to interference and the identification of false positives, further validating the utility of this fluorophore in drug discovery screens. nih.gov

    Methodological Considerations and Challenges in Research with Carboxyfluorescein Peg12 Nhs

    Spectroscopic Characterization of Carboxyfluorescein-PEG12-NHS Conjugates

    Spectroscopic analysis is fundamental to confirming the successful conjugation of this compound to a target biomolecule and understanding its behavior in experimental conditions.

    Absorption and emission spectroscopy are primary tools for the quantitative analysis of conjugates. Carboxyfluorescein, the fluorescent component, has characteristic spectral properties that facilitate this analysis. Typically, it exhibits an absorption maximum (λ_abs) around 495 nm and an emission maximum (λ_em) in the range of 517-520 nm. The NHS ester group enables the covalent attachment of this dye to primary amines, such as the N-terminus or lysine (B10760008) side chains of proteins, forming a stable amide bond.

    Successful conjugation can be verified by measuring the absorption spectrum of the purified conjugate. The presence of a peak at approximately 495 nm confirms the incorporation of the fluorescein (B123965) dye. The degree of labeling (DOL), which represents the average number of dye molecules per biomolecule, can be calculated using the Beer-Lambert law by measuring the absorbance of the dye at its maximum and the absorbance of the protein at 280 nm.

    Table 1: Photophysical Properties of Carboxyfluorescein

    Property Value
    Maximum Excitation Wavelength (λ_abs) ~495 nm
    Maximum Emission Wavelength (λ_em) ~520 nm
    Molar Extinction Coefficient (ε) >70,000 M⁻¹cm⁻¹
    Reactive Group N-hydroxysuccinimide (NHS) ester

    This table provides typical values; exact wavelengths can be influenced by environmental factors such as pH and solvent polarity.

    The fluorescent properties of carboxyfluorescein are sensitive to its local microenvironment, which presents a challenge in complex biological systems. Factors such as pH, solvent polarity, and binding to other biological macromolecules can significantly alter its absorption and emission spectra, as well as its quantum yield. For instance, the fluorescence intensity of carboxyfluorescein is known to be pH-dependent, generally increasing with higher pH levels.

    When a this compound conjugate binds to its biological target, its photophysical properties may change. This can be due to alterations in the local environment or interactions that lead to fluorescence quenching or enhancement. Therefore, it is crucial to characterize the probe's behavior not just in simple buffers but also in more complex media that mimic cellular or in vivo conditions to ensure accurate interpretation of fluorescence data.

    Impact of PEGylation on Fluorescent Probe Performance

    A primary advantage of the PEG12 linker is the significant enhancement of aqueous solubility. Many organic fluorophores and the biomolecules they label can have limited solubility in aqueous buffers used for biological assays. The hydrophilic nature of the PEG chain helps to keep the conjugate dissolved, preventing aggregation and precipitation. Furthermore, PEG is known for its biocompatibility, which can reduce the immunogenicity of the labeled biomolecule.

    While the PEG shield is beneficial for reducing non-specific binding, it can also introduce steric hindrance, which may impede the interaction between the labeled biomolecule and its intended target, such as a receptor or antigen. The PEG chain occupies a certain volume around the biomolecule, which can physically block the active or binding site.

    The length of the PEG chain is a critical determinant of this effect; a longer chain provides a more effective shield but also increases the potential for steric hindrance. Consequently, there is a trade-off between minimizing non-specific interactions and maintaining the full biological activity and accessibility of the labeled molecule. The choice of a PEG12 spacer represents a balance, aiming to provide sufficient hydrophilicity and shielding without excessively compromising the function of the labeled biomolecule. Molecular modeling and simulation can be employed to better understand the steric effects of the PEG chain on a specific protein surface.

    Table 2: Summary of PEG12 Linker Effects

    Feature Advantage Potential Challenge
    Solubility Increases aqueous solubility of the conjugate. None
    Biocompatibility Reduces potential immunogenicity of the labeled molecule. None
    Non-Specific Binding Forms a hydrophilic shield that significantly reduces non-specific interactions and background fluorescence. None

    | Accessibility | Provides a spacer arm between the fluorophore and the biomolecule. | The PEG shield can cause steric hindrance, potentially interfering with the labeled biomolecule's binding to its target. |

    Current Challenges and Future Directions in Fluorescent Probe Design

    While this compound is a valuable tool, ongoing challenges in fluorescence imaging spur the development of new strategies and technologies. Key areas of focus include mitigating photobleaching, expanding multiplexing capabilities, and integrating fluorescent probes with cutting-edge research platforms.

    Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant obstacle in long-term imaging studies. biocompare.com The high-intensity light required for fluorescence microscopy can degrade the carboxyfluorescein molecule, leading to signal loss over time. biocompare.comvectorlabs.com Several strategies can be employed to mitigate this effect:

    Use of Antifade Reagents : Incorporating antifade mounting media containing reagents like ProLong Gold or VECTASHIELD can protect fluorophores by scavenging reactive oxygen species that accelerate photobleaching. keyence.com

    Optimization of Illumination : Reducing the intensity and duration of light exposure is a primary strategy. keyence.comaatbio.com This can be achieved by using the lowest possible laser power, minimizing exposure times, and employing neutral density filters to attenuate the light source. biocompare.comvectorlabs.comkeyence.com

    Environmental Control : Photobleaching is often exacerbated by the presence of molecular oxygen. Using oxygen scavengers like glucose oxidase or imaging in controlled, low-oxygen chambers can enhance fluorophore stability. keyence.com

    Advanced Imaging Techniques : Techniques such as two-photon microscopy reduce photodamage and photobleaching, particularly in deep tissue imaging. mdpi.com Light-sheet imaging also minimizes photobleaching by illuminating only a thin section of the sample at a time. keyence.com

    Table 2: Summary of Photobleaching Mitigation Strategies

    Strategy CategorySpecific TacticMechanism of Action
    Reagent-Based Antifade Mounting MediaNeutralizes reactive oxygen species that degrade the fluorophore. vectorlabs.comkeyence.com
    Oxygen ScavengersReduces the concentration of molecular oxygen in the sample environment. keyence.com
    Instrumentation & Settings Reduce Illumination IntensityLowers the rate of excitation cycles, extending fluorophore life. keyence.comaatbio.com
    Minimize Exposure TimeDecreases the total number of photons the fluorophore is exposed to. biocompare.com
    Use Neutral Density FiltersReduces light intensity without altering its spectral properties. vectorlabs.comkeyence.com
    Advanced Methodologies Two-Photon or Multiphoton MicroscopyUses lower energy photons for excitation, causing less photodamage. keyence.commdpi.com
    Light-Sheet ImagingIlluminates only the focal plane, reducing light exposure to the rest of the sample. keyence.com

    The ability to visualize multiple targets simultaneously, known as multiplexing, is crucial for studying complex biological networks. mdpi.com A significant challenge in multiplexed imaging is spectral overlap, where the emission spectrum of one fluorophore bleeds into the detection channel of another. mdpi.com Carboxyfluorescein, with its excitation and emission maxima around 495 nm and 520 nm respectively, is compatible with a range of other dyes for multi-color experiments. abcam.com

    Advancements in this area focus on expanding the palette of available fluorophores with narrow emission spectra to minimize crosstalk. nih.govbiocompare.com The development of quantum dots, which have narrow and symmetric emission spectra, offers one solution to this challenge. nih.gov When designing a multiplex panel including carboxyfluorescein, researchers often select complementary dyes that are excited by different lasers or have emission spectra in the red or far-red regions of the spectrum, such as Cyanine dyes (e.g., Cy5) or Alexa Fluor dyes (e.g., Alexa Fluor 647). This spectral separation allows for the simultaneous tracking of multiple signaling pathways or cell populations with high fidelity. mdpi.com

    Fluorescent probes like this compound are being integrated with a host of emerging technologies to push the boundaries of biological discovery. The development of super-resolution microscopy (SRM) techniques, which bypass the diffraction limit of light, allows for visualization at the nanoscale. frontiersin.org Probes with high photostability and brightness are essential for these methods, and while newer organic dyes are often favored, the principles of labeling with probes like this compound are foundational. frontiersin.org

    Furthermore, fluorescently labeled molecules are indispensable in high-throughput screening (HTS) and flow cytometry. In HTS, they enable the rapid quantification of molecular interactions or cellular responses in thousands of samples. nih.gov In flow cytometry, a growing array of complementary dyes allows for high-content, multi-parameter analysis of individual cells, enabling the dissection of complex cellular populations. biocompare.com The continued development of brighter, more stable fluorescent probes is essential for leveraging the full potential of these advanced research technologies. nih.govnih.gov

    Conclusion and Future Perspectives for Carboxyfluorescein Peg12 Nhs Research

    Synthesis of Key Research Contributions and Paradigmatic Shifts

    The development and application of fluorescent probes have undergone a significant evolution, moving from simple organic dyes to highly engineered molecules designed for specific biological investigations. A key contribution in this area has been the strategic integration of polyethylene (B3416737) glycol (PEG) chains with fluorophores, a prime example being Carboxyfluorescein-PEG12-NHS. This compound consists of a carboxyfluorescein dye, a PEG12 spacer, and an N-hydroxysuccinimide (NHS) ester group. The NHS ester allows for the covalent labeling of primary amines on biomolecules such as proteins and antibodies, while the hydrophilic PEG spacer enhances aqueous solubility and reduces non-specific binding. cd-bioparticles.net

    A notable paradigmatic shift in the field has been the recognition of the "PEG-fluorochrome shielding" effect. nih.govnih.gov This concept describes how the PEG chain can physically shield the fluorophore, leading to several advantageous properties. Research has demonstrated that PEGylation can enhance the quantum yield of the attached dye by preventing self-quenching, which occurs when fluorophores aggregate. nih.govresearchgate.net Furthermore, this shielding minimizes troublesome interactions between the fluorophore and surrounding biomolecules, which can otherwise lead to non-specific binding and altered photophysical properties. nih.gov This shift in understanding has moved the focus from solely using PEG for its solubility and biocompatibility to actively leveraging it to improve the optical performance of the fluorescent label itself.

    The progression of fluorescent probe technology can be seen as a move towards greater multifunctionality and precision. Early fluorescent labeling was often limited by the photophysical instability and non-specific interactions of the dyes. The advent of probes like this compound represents a move towards creating more robust and reliable tools for a variety of bioanalytical techniques, including immunofluorescence, flow cytometry, and Western blotting. hoelzel-biotech.comnih.gov

    Emerging Trends and Novel Applications of PEGylated Fluorescein (B123965) Probes

    The versatility of PEGylated fluorescein probes, including this compound, continues to drive their application into new and innovative areas of research. Emerging trends are focused on enhancing their utility in complex biological systems and for high-throughput applications.

    One of the most significant emerging trends is the increasing use of these probes in in vivo imaging . The PEG chain not only improves solubility but also prolongs the circulation half-life of the labeled molecule, making it more suitable for tracking biological processes within living organisms. researchgate.netnih.gov For instance, PEGylated fluorescent probes are being employed for non-invasive imaging of colorectal cancer, where the PEG spacer has been shown to enhance tumor binding affinity and facilitate rapid clearance from non-tumor tissues. nih.gov

    Another burgeoning area is the development of advanced biosensors . The ability to conjugate this compound to specific recognition elements, such as antibodies or peptides, allows for the creation of highly sensitive and selective biosensors for a wide range of analytes. nih.govmdpi.com These biosensors are finding applications in diagnostics, environmental monitoring, and drug discovery. The PEG component is crucial in these systems for minimizing non-specific adsorption onto the sensor surface, thereby improving the signal-to-noise ratio.

    Furthermore, PEGylated fluorescein probes are being integrated into drug delivery systems . They can be used to track the biodistribution and cellular uptake of drug-loaded nanoparticles, liposomes, and other nanocarriers. biochempeg.comcreativepegworks.comnih.gov The fluorescence of the carboxyfluorescein moiety provides a means to visualize the journey of the delivery vehicle to its target, providing valuable data for the optimization of these therapeutic platforms.

    The table below summarizes some of the key research findings that highlight the advantages of PEGylated fluorescent probes in various applications.

    FeatureFindingImplication for Application
    Enhanced Quantum Yield PEGylation of a fluorescein-labeled peptide increased the quantum yield from 0.50 to a significantly higher value. researchgate.netBrighter probes for more sensitive detection in fluorescence microscopy and imaging.
    Reduced Non-specific Binding PEGylated probes showed reduced non-specific interactions with cells in fluorescence-activated cell sorting (FACS) analysis. nih.govImproved accuracy and lower background in cell-based assays.
    Improved In Vivo Pharmacokinetics PEGylation of nanoparticles led to a longer circulation half-life compared to their non-PEGylated counterparts. researchgate.netnih.govEnhanced suitability for in vivo imaging and tracking studies.
    Enhanced Tumor Targeting A PEGylated fluorescent peptide probe for colorectal cancer imaging demonstrated superior tumor brilliance and visibility. nih.govPotential for more effective cancer diagnosis and image-guided surgery.

    Interdisciplinary Research Opportunities and Collaborative Initiatives

    The continued advancement and application of this compound and other PEGylated probes are inherently interdisciplinary, requiring expertise from chemistry, biology, materials science, and medicine. The future of this field lies in fostering collaborative initiatives to tackle complex biological questions and develop next-generation research tools.

    Collaborations between chemists and biologists are fundamental to the design and synthesis of novel probes with tailored properties. For example, chemists can develop new fluorophores with improved photostability and brightness, while biologists can identify specific cellular targets and validate the performance of these probes in living systems. This synergy is crucial for creating probes that can, for instance, report on specific enzymatic activities or changes in the cellular microenvironment.

    Partnerships between materials scientists and medical researchers are driving the integration of these probes into advanced diagnostic and therapeutic platforms. Materials scientists can engineer novel nanoparticles and hydrogels, and medical researchers can guide the application of these materials for targeted drug delivery, tissue engineering, and in vivo diagnostics. The use of this compound to label these materials allows for the visualization and tracking of their behavior in preclinical models.

    Initiatives involving engineers and physicists are leading to the development of advanced imaging modalities that can fully exploit the capabilities of these fluorescent probes. This includes the development of super-resolution microscopy techniques that can overcome the diffraction limit of light, as well as new in vivo imaging systems with enhanced sensitivity and penetration depth. The photophysical properties of probes like this compound must be carefully considered and often optimized for these advanced imaging platforms.

    The future of research involving this compound and similar probes will likely see the emergence of large-scale collaborative projects aimed at:

    Developing multi-modal imaging agents: Combining fluorescent probes with other imaging modalities, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), to provide a more comprehensive picture of biological processes.

    Creating "smart" probes: Designing probes that are activated in response to specific biological stimuli, such as changes in pH, enzyme activity, or the presence of specific biomolecules.

    High-throughput screening applications: Utilizing these probes in automated, high-throughput screening platforms for drug discovery and toxicology studies.

    Q & A

    Q. Basic Methodology :

    • Reaction Conditions : Use pH 8.0–9.0 buffers (e.g., sodium bicarbonate) to deprotonate amine groups. Avoid Tris or other primary amine-containing buffers, as they compete with target molecules .
    • Molar Ratio : Start with a 10:1 molar excess of this compound over the target protein. Adjust based on preliminary titration experiments.
    • Purification : Remove unreacted dye via size-exclusion chromatography or dialysis. Confirm labeling efficiency using UV-Vis spectroscopy (absorbance at 494 nm for fluorescein) .

    Q. Advanced Consideration :

    • Quantitative Analysis : Use mass spectrometry or fluorescence correlation spectroscopy (FCS) to resolve heterogeneity in labeling stoichiometry. For example, inconsistent PEG spacing may cause steric hindrance, reducing effective conjugation .

    What experimental controls are critical for minimizing false-positive signals in fluorescence-based assays using this reagent?

    Q. Basic Methodology :

    • Negative Controls : Include samples without the target biomolecule to account for non-specific binding of the dye.
    • Quenching Controls : Add sodium dithionite to irreversibly reduce fluorescein fluorescence, distinguishing specific signals from background .

    Q. Advanced Consideration :

    • Cross-Validation : Pair this compound with orthogonal probes (e.g., Alexa Fluor 488) to rule out dye-specific artifacts. Use Förster resonance energy transfer (FRET) to validate proximity-dependent signals .

    How do buffer composition and pH affect the stability of this compound conjugates?

    Q. Basic Methodology :

    • Stability Testing : Prepare conjugates in PBS (pH 7.4), Tris-HCl (pH 8.0), and borate (pH 9.0). Monitor fluorescence intensity over 24–72 hours using a plate reader.

    • Data Table :

      BufferpHFluorescence Retention (24h)Fluorescence Retention (72h)
      PBS7.495%85%
      Tris8.070%50%
      Borate9.090%75%
      Hypothetical data for illustration; actual values require empirical testing .

    Q. Advanced Consideration :

    • Mechanistic Insight : Use circular dichroism (CD) spectroscopy to assess whether buffer-induced conformational changes in the biomolecule alter dye accessibility .

    What strategies resolve contradictions in fluorescence intensity data between in vitro and cellular experiments?

    Q. Basic Methodology :

    • Environmental Factors : Account for intracellular pH (typically ~4.5–6.5 in lysosomes), which quenches fluorescein. Use ratiometric pH-sensitive probes for normalization .

    Q. Advanced Consideration :

    • Single-Cell Analysis : Employ flow cytometry or confocal microscopy to quantify cell-to-cell variability. For example, lysosomal accumulation may artificially inflate fluorescence in a subpopulation of cells .

    How can I design a rigorous study to evaluate the specificity of this compound in complex biological matrices?

    Q. Basic Methodology :

    • Blocking Agents : Pre-treat samples with excess glycine or ethanolamine to block non-target amines. Compare fluorescence with/without blocking .

    Q. Advanced Consideration :

    • Competitive Binding Assays : Co-incubate with unlabeled PEG12-NHS to quantify non-specific binding kinetics. Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) .

    What computational tools are suitable for modeling the PEG12 spacer’s impact on biomolecule interactions?

    Q. Advanced Methodology :

    • Molecular Dynamics (MD) Simulations : Use tools like GROMACS or AMBER to simulate PEG12 flexibility and its effect on fluorescein’s spatial orientation. Parameters:
      • Force Field: CHARMM36.
      • Solvent: Explicit water model.
      • Simulation Time: ≥100 ns for convergence .

    How should researchers address batch-to-batch variability in this compound synthesis?

    Q. Methodology :

    • Quality Control (QC) : Require vendors to provide HPLC traces and MALDI-TOF data confirming PEG chain length and purity (>95%).
    • In-House Validation : Perform thin-layer chromatography (TLC) to detect free fluorescein contamination .

    What ethical and safety protocols are essential when handling this compound?

    Q. Basic Protocol :

    • Safety Data : Refer to SDS for hazard identification (e.g., MedChemExpress guidelines: avoid inhalation, use PPE).
    • Waste Disposal : Neutralize NHS esters with 1M ethanolamine before disposal .

    How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies using this reagent?

    Q. Framework Application :

    • Novelty : Investigate understudied applications (e.g., extracellular vesicle labeling).
    • Relevance : Align with NIH priorities (e.g., biocompatible imaging probes for neurodegenerative diseases) .

    What are best practices for documenting and sharing experimental protocols involving this compound?

    Q. Methodology :

    • CRF Design : Include fields for molar ratios, buffer recipes, and instrument calibration data. Use standardized templates to ensure reproducibility .
    • Data Repositories : Deposit raw fluorescence images in public repositories (e.g., Zenodo) with CC-BY licenses .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.